molecular formula C38H42N2O7 B174029 Thalidezine CAS No. 18251-36-0

Thalidezine

Cat. No. B174029
CAS RN: 18251-36-0
M. Wt: 638.7 g/mol
InChI Key: UYNHKOIUEXICNQ-UHFFFAOYSA-N
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Description

Thalidezine is a bisbenzylisoquinoline alkaloid . It is a novel AMPK activator that eliminates apoptosis-resistant cancer cells through energy-mediated autophagic cell death .


Chemical Reactions Analysis

Thalidezine is a novel direct AMPK activator . It increases autophagic flux in HeLa cancer cells . The exact chemical reactions involving Thalidezine are not specified in the search results.

Scientific Research Applications

Thalidomide in Treating Diseases

Thalidomide, once notorious for its teratogenic effects, has re-emerged as a promising treatment for various diseases. It shows potential in treating HIV/AIDS, rheumatoid arthritis, Crohn's disease, and multiple myeloma (Neiger, 2000). Furthermore, its derivatives have been effectively used in treating myelodysplastic syndrome (MDS) due to their anti-angiogenic and immunomodulatory effects, showing efficacy in both lower-risk MDS patients and non-del (5q) MDS patients (Jing-Wen Wang Yin et al., 2021).

Molecular Targets and Hypothesis Generation

Thalidomide's molecular targets and new substrates have led to the development of a new generation of immunomodulatory drugs (IMiDs) and proteolysis-targeting chimeras (Jing-Wen Wang Yin et al., 2021). Additionally, using Swanson's ABC model, researchers have discovered implicit associations in literature, suggesting that thalidomide might be useful for acute pancreatitis, chronic hepatitis C, Helicobacter pylori-induced gastritis, and myasthenia gravis (Weeber et al., 2003).

Thalidomide in Cancer Treatment

Thalidomide and its analogs have shown efficacy in treating multiple myeloma, especially in cases resistant to conventional therapy. These agents induce apoptosis or G1 growth arrest in resistant MM cells and enhance the anti-MM activity of other drugs (Hideshima et al., 2000). Research on thalidomide mechanisms of action is leading to better understanding and the development of safer drugs (Kim & Scialli, 2011).

Thalidomide and Immunomodulation

Thalidomide's anti-inflammatory and immunomodulatory properties have led to its use in experimental treatments for various inflammatory and autoimmune diseases, such as lupus erythematosus. It acts by downregulating pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and inhibiting angiogenesis (Walchner et al., 2000).

Future Directions

Thalidezine has been identified as a novel AMPK activator with potential for further development into a safe and effective intervention for apoptosis- or multidrug-resistant cancers .

properties

IUPAC Name

9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N2O7/c1-39-15-13-24-20-31(43-4)33-21-27(24)28(39)17-22-7-10-25(11-8-22)46-32-19-23(9-12-30(32)42-3)18-29-34-26(14-16-40(29)2)35(41)37(44-5)38(45-6)36(34)47-33/h7-12,19-21,28-29,41H,13-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNHKOIUEXICNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20313346
Record name THALIDEZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thalidezine

CAS RN

18251-36-0
Record name THALIDEZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name THALIDEZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
BYK Law, F Gordillo-Martinez, YQ Qu, N Zhang… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… The quantification of autophagic EGFP-LC3 puncta demonstrated that thalidezine increased … that thalidezine altered the energy status of our cellular model. Remarkably, thalidezine-…
Number of citations: 34 www.ncbi.nlm.nih.gov
M Shamma, RJ Shine, BS Dudock - Tetrahedron, 1967 - Elsevier
The following new isoquinoline alkaloids have been isolated from T. fendleri: the bisbenzylisoquinoline thalidezine (IIIb), and the aporphines thaliporphine (XI) and preocoteine (XIV). …
Number of citations: 46 www.sciencedirect.com
WN Wu, JL Beal, RP Leu, RW Doskotch - Lloydia, 1977 - europepmc.org
… Hernandezine, thalistyline, thalidezine, thalistyline methodiiodide and N-desmethylthalistyline were found to possess antimicrobial activity against Mycobacterium smegmatis at …
Number of citations: 32 europepmc.org
Z Lou, C Gao, F Lin, J Zhang, M Lin, M Sharaf… - Planta …, 1992 - thieme-connect.com
Thalictruin glandulosissirnurn (Finet et Gagnep.) WT Wang et SH Wang (Ranunculaceae) is an ancient perennial herh of China with a history of use as a medicinal in the therapy of …
Number of citations: 17 www.thieme-connect.com
M Velcheva, H Dutschewska, S Danghaaghiin… - Planta …, 1990 - thieme-connect.com
Thalictrum L.(Ranunculaceae) species growing in Mongolia so far have not been investigated for their alkaloid contents. The aerial parts ofT. foetidum Linn., T. minus Linn., T. simplex …
Number of citations: 2 www.thieme-connect.com
S Philipov, H Dutschewska, B Kuzmanov - Planta Medica, 1990 - thieme-connect.com
Thalictrum L.(Ranunculaceae) species growing in Mongolia so far have not been investigated for their alkaloid contents. The aerial parts ofT. foetidum Linn., T. minus Linn., T. simplex …
Number of citations: 3 www.thieme-connect.com
SS Lee, WN Wu, JH Wilton, JL Beal… - Journal of natural …, 1999 - ACS Publications
… Chemical conversion of thalidezine (6) to 1 via the O-acetyl N,N-didemethyl derivative 9, which was methylenated in the Mannich reaction and N-methylated by the Eschweiler−Clarke …
Number of citations: 13 pubs.acs.org
M Shamma, BS Dudock - Journal of Pharmaceutical Sciences, 1968 - Elsevier
The experimental procedure which led to the isolation of the new alkaloids thalifendlerine (I), thalifendine (II), thalidastine (III), thaliporphine (IV), preocoteine (V), and thalidezine (VI), …
Number of citations: 22 www.sciencedirect.com
H Guinaudeau, AJ Freyer, M Shamma, KHC Başer - Tetrahedron, 1984 - Elsevier
… podocarpun by its diastereomer (+)-thalidezine (16). … From seven kilograms of the powdered roots, as much as 1.79 g of thalidezine (16) were obtained, while only 92 mg of …
Number of citations: 17 www.sciencedirect.com
JC Estevez, MC Villaverde, RJ Estevez… - Planta …, 1990 - thieme-connect.com
Thalictrum L.(Ranunculaceae) species growing in Mongolia so far have not been investigated for their alkaloid contents. The aerial parts ofT. foetidum Linn., T. minus Linn., T. simplex …
Number of citations: 1 www.thieme-connect.com

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